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Compound of Interest

Compound Name: 2-tert-Butylcyclohexanol

Cat. No.: B1585498

An In-depth Technical Guide to the Molecular Structure of 2-tert-Butylcyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-tert-
butylcyclohexanol, a compound of significant interest in organic synthesis and fragrance
chemistry.[1][2] The presence of a sterically demanding tert-butyl group on the cyclohexane
ring dictates the molecule's conformational preferences, leading to distinct properties for its cis
and trans stereoisomers. This document details the structural isomers, their conformational
analysis, relevant physicochemical data, and key experimental protocols for their synthesis and
characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereoisomerism

2-tert-butylcyclohexanol consists of a cyclohexane ring substituted with a hydroxyl (-OH)
group and a tert-butyl group on adjacent carbons (C1 and C2).[1] The chemical formula is
C10H200, and its molecular weight is approximately 156.27 g/mol .[1] The molecule has two
stereocenters, giving rise to cis and trans diastereomers.[1][3]

Conformational Analysis

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize
angular and torsional strain. In this conformation, substituents can occupy two distinct
positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of
the ring).
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The tert-butyl group is exceptionally bulky and functions as a "conformational lock".[4] Due to
severe steric hindrance (1,3-diaxial interactions) in the axial position, it overwhelmingly favors
the equatorial position.[4][5] This strong preference locks the cyclohexane ring into a single
chair conformation, which in turn defines the orientation of the hydroxyl group.

 cis-2-tert-Butylcyclohexanol: In the cis isomer, both the tert-butyl and hydroxyl groups are
on the same face of the ring. To accommodate the equatorial tert-butyl group, the hydroxyl
group must also occupy an equatorial position (e,e).[4]

 trans-2-tert-Butylcyclohexanol: In the trans isomer, the substituents are on opposite faces.
With the tert-butyl group in the equatorial position, the hydroxyl group is forced into an axial
position (e,a).[4]

The diagram below illustrates the conformational preferences of the isomers.

Fig. 1: Conformational stability of 2-tert-butylcyclohexanol isomers.

Physicochemical and Spectroscopic Data

The distinct spatial arrangement of the functional groups in cis and trans isomers leads to
differences in their physical and spectroscopic properties.

Physical Properties

The following table summarizes key physical properties for the isomers of 2-tert-
butylcyclohexanol.
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Property Value Isomer Specificity Reference

Molecular Formula C10H200 Both [11061[71

Molecular Weight 156.27 g/mol Both [1]

CAS Number 13491-79-7 Mixture of Isomers [1]

7214-18-8 cis-lsomer [31[6]

5448-22-6 trans-Isomer [7]

Appearance White crystalline Mixture [1]
flakes/powder

Melting Point 43-46 °C Mixture [8]

Density 0.902 g/mL at 25 °C Mixture

Boiling Point 208 - 210 °C Not specified [2]

Topological Polar 002 A2 Both ae

Surface Area

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between
the cis and trans isomers based on the chemical shift and coupling constants of the proton
attached to the hydroxyl-bearing carbon (the carbinol proton).

» 1H NMR of trans-Isomer: The axial carbinol proton typically appears as a triplet of triplets with
one large axial-axial coupling constant and smaller axial-equatorial coupling constants.

e 1H NMR of cis-Isomer: The equatorial carbinol proton shows multiple smaller equatorial-axial
and equatorial-equatorial couplings, often resulting in a broader, less defined multiplet.

Mass spectrometry (MS) can confirm the molecular weight (m/z 156 for the molecular ion), with
characteristic fragmentation patterns.[9]

Experimental Protocols
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The synthesis of 2-tert-butylcyclohexanol isomers can be achieved with high stereoselectivity
through different methodologies.

Synthesis of cis-2-tert-Butylcyclohexanol via Catalytic
Hydrogenation

A high yield of the cis-isomer can be obtained by the catalytic hydrogenation of 2-tert-
butylphenol.[10] The catalyst system plays a crucial role in directing the stereochemical
outcome.

Methodology:

Catalyst and Reactant Preparation: A stirred autoclave is charged with 2-tert-butylphenol, 2-
tert-butylcyclohexyl acetate (as a co-catalyst/modifier), and a Raney nickel-iron catalyst.[10]

e Hydrogenation: The reaction is conducted under a hydrogen pressure of 10-20 bar.[10]
o Temperature Control: The mixture is heated to a temperature between 90 °C and 130 °C.[10]
e Reaction Time: The reaction is allowed to proceed for 5 to 20 hours.[10]

o Workup: After the reaction is complete, the mixture is cooled, the hydrogen pressure is
vented, and the catalyst is removed by filtration.[11] The resulting crude product mixture
typically contains a high ratio of the cis-isomer (up to 95:5 cis:trans).[10]

The workflow for this synthesis is outlined below.
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Fig. 2: Workflow for the synthesis of cis-2-tert-butylcyclohexanol.

Stereoselective Synthesis from 4-tert-
Butylcyclohexanone

While the specific protocol for 2-tert-butylcyclohexanone is less detailed in the provided results,
the principles of stereoselective reduction are well-established using 4-tert-butylcyclohexanone
as a model and are directly applicable.[12]
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» Synthesis of the Kinetically Favored (cis) Alcohol:

(¢]

o

Dissolve 4-tert-butylcyclohexanone in anhydrous THF under an inert atmosphere and cool
to -78 °C.[12]

Slowly add a bulky reducing agent, such as L-Selectride (lithium tri-sec-butylborohydride)
(1.1 equivalents).[12] The bulky reagent approaches from the less hindered equatorial
face, delivering the hydride to the axial face, resulting in the cis-alcohol.

Stir for 2-3 hours at -78 °C.[12]
Quench the reaction with water, followed by hydrogen peroxide and sodium hydroxide.[12]

Extract the product with an organic solvent, wash, dry, and concentrate to yield the alcohol
enriched in the cis isomer.[12]

Synthesis of the Thermodynamically Favored (trans) Alcohol:

Dissolve 4-tert-butylcyclohexanone in methanol or ethanol and cool in an ice bath.[12]

Add a small, unhindered reducing agent, such as sodium borohydride (NaBHa4) (1.1
equivalents), portion-wise.[12] The small reagent can approach from the more hindered
axial face, leading to the more stable trans product.

Stir for 30-60 minutes at room temperature.[12]
Quench the reaction by slowly adding dilute hydrochloric acid.[12]

Extract the product with an organic solvent, wash, dry, and concentrate to yield the alcohol
enriched in the trans isomer.[12]

Product Analysis

The identity, purity, and isomer ratio of the synthesized product should be confirmed using a

combination of analytical techniques.

o Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the

molecular weight of the product and any byproducts.[12]
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* Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and *3C): To confirm the molecular
structure and determine the cis/trans isomer ratio by integrating the distinct signals of the

carbinol protons.[12]

« Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl functional group (a broad

absorption around 3300 cm™1).

The logical relationship between the choice of reducing agent and the resulting stereoisomer is

@Butylcyclohex@
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depicted below.
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Fig. 3: Stereoselective reduction pathways to cyclohexanol isomers.

Conclusion

The molecular structure of 2-tert-butylcyclohexanol is fundamentally governed by the
conformational constraints imposed by the bulky tert-butyl group. This "conformational lock"
results in two stable, well-defined stereoisomers: a cis-diequatorial form and a trans-equatorial-
axial form. These structural differences are reflected in their distinct physicochemical and
spectroscopic properties. Understanding these structure-property relationships is critical for
applications in synthetic chemistry, materials science, and drug development, where precise
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control over molecular geometry is paramount. The experimental protocols detailed herein
provide reliable methods for the stereoselective synthesis and characterization of these
important isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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